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Abstract
KK-103 is a novel prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK).[1]

[2] Developed to overcome the inherent instability of Leu-ENK in plasma, KK-103 exhibits

significantly enhanced pharmacokinetic properties, leading to potent antinociceptive and

antidepressant-like effects.[1][3][4] This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, mechanism of action, and preclinical

evaluation of KK-103, based on currently available research.

Chemical Structure and Properties
KK-103 is a chemical modification of Leu-ENK, designed to increase its metabolic stability and

permeability.[4] While the exact chemical structure is proprietary and not publicly disclosed in

detail, it is described as an N-pivaloyl analog of Leu-ENK. The core structure is based on the

pentapeptide sequence of Leu-ENK (Tyr-Gly-Gly-Phe-Leu).

Physicochemical Properties
A summary of the known physicochemical properties of KK-103 is presented in Table 1.
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Property Value Source

Molecular Formula C33H45N5O MedchemExpress.com[2]

Molecular Weight 639.74 g/mol MedchemExpress.com[2]

Description
A precursor of Leucine-

enkephalin
MedchemExpress.com[2]

Plasma Half-life (mice)
Markedly increased compared

to Leu-ENK
Hohenwarter et al., 2024[1][3]

Binding Affinity
High affinity for the delta-opioid

receptor

Inferred from Hohenwarter et

al., 2024[1]

Mechanism of Action and Signaling Pathway
KK-103 functions as a prodrug that, after systemic administration, is converted in vivo to the

active Leu-ENK peptide.[1] Leu-ENK is an endogenous agonist for opioid receptors, with a

particular preference for the delta-opioid receptor (DOR).

The proposed signaling pathway for KK-103 is as follows:
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Figure 1: Proposed Signaling Pathway of KK-103
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Activation of the DOR, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl

cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

[1] This results in hyperpolarization of the neuronal membrane and a reduction in the release of

neurotransmitters involved in pain signaling and mood regulation, ultimately producing

antinociceptive and antidepressant effects.

Preclinical Studies: Experimental Protocols and
Results
The preclinical efficacy of KK-103 has been evaluated in various animal models. The following

sections summarize the key experimental protocols and findings.

In Vitro Plasma Stability Assay
Objective: To determine the stability of KK-103 in plasma compared to native Leu-ENK.

Methodology: While the detailed protocol is not publicly available, it can be inferred that KK-
103 and Leu-ENK were incubated in mouse plasma at 37°C. Aliquots were taken at various

time points, and the concentration of the respective peptide was determined using a suitable

analytical method, likely high-performance liquid chromatography (HPLC) or mass

spectrometry.

Results: KK-103 demonstrated a markedly increased plasma stability in mice compared to

Leu-ENK.[1]

Pharmacokinetic Studies
Objective: To assess the systemic absorption and plasma exposure of KK-103 following

administration.

Methodology: KK-103 and Leu-ENK were administered to mice, likely via subcutaneous or

intravenous injection. Blood samples were collected at different time intervals, and the

plasma concentrations of the compounds were quantified.

Results: KK-103 showed rapid and substantially increased systemic absorption and blood

plasma exposure compared to Leu-ENK.[1][3] Studies with radiolabeled KK-103 also

indicated brain uptake after systemic administration.[1][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38243899/
https://www.benchchem.com/product/b12362410?utm_src=pdf-body
https://www.benchchem.com/product/b12362410?utm_src=pdf-body
https://www.benchchem.com/product/b12362410?utm_src=pdf-body
https://www.benchchem.com/product/b12362410?utm_src=pdf-body
https://www.benchchem.com/product/b12362410?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38243899/
https://www.benchchem.com/product/b12362410?utm_src=pdf-body
https://www.benchchem.com/product/b12362410?utm_src=pdf-body
https://www.benchchem.com/product/b12362410?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38243899/
https://figshare.com/articles/journal_contribution/A_Novel_Leu-Enkephalin_Prodrug_Produces_Pain-Relieving_and_Antidepressant_Effects/25035623?backTo=/collections/A_Novel_Leu-Enkephalin_Prodrug_Produces_Pain-Relieving_and_Antidepressant_Effects/7035200
https://www.benchchem.com/product/b12362410?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38243899/
https://pubs.acs.org/doi/abs/10.1021/acs.molpharmaceut.3c00807
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antinociceptive Efficacy: Ramped Hot Plate and
Formalin Tests

Objective: To evaluate the pain-relieving effects of KK-103 in models of acute thermal pain

and inflammatory pain.

Methodology:

Ramped Hot Plate Test: Mice were administered KK-103, and the latency to a pain

response (e.g., licking a paw) on a surface with gradually increasing temperature was

measured.

Formalin Test: Following KK-103 administration, a dilute formalin solution was injected into

the paw of the mice, and the time spent licking or biting the injected paw was recorded.

Results: In both models, KK-103 produced a prolonged and dose-dependent antinociceptive

effect.[1] The pain-alleviating effect was shown to be primarily mediated by the activation of

the delta-opioid receptor.[1]

Antidepressant-like Activity
Objective: To assess the potential antidepressant effects of KK-103.

Methodology: The specific behavioral test used (e.g., forced swim test or tail suspension

test) is not detailed in the available abstracts. These tests typically measure the immobility

time of rodents in a stressful situation, with a reduction in immobility indicating an

antidepressant-like effect.

Results: KK-103 produced an antidepressant-like activity comparable to the standard

antidepressant drug desipramine.[1]

Side Effect Profile
Objective: To evaluate the potential adverse effects of KK-103, particularly those common to

conventional opioids.

Methodology: The assessment likely involved monitoring for gastrointestinal inhibition (e.g.,

charcoal meal transit test) and sedation (e.g., open field test or rotarod test).
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Results: KK-103 demonstrated minimal gastrointestinal inhibition and no incidence of

sedation at effective doses.[1]

Summary of Quantitative Data
The following tables summarize the key quantitative findings from the preclinical evaluation of

KK-103.

Table 2: In Vivo Efficacy of KK-103

Parameter KK-103 Leu-ENK Morphine Vehicle Source

Antinociceptiv

e Effect (Hot

Plate)

Prolonged &

Dose-

dependent

Not reported - -
Hohenwarter

et al., 2024[1]

Antinociceptiv

e Effect

(Formalin)

Prolonged &

Dose-

dependent

Not reported - -
Hohenwarter

et al., 2024[1]

Antidepressa

nt-like Effect

Comparable

to

Desipramine

Not reported - -
Hohenwarter

et al., 2024[1]

Gastrointestin

al Inhibition
Minimal Not reported - -

Hohenwarter

et al., 2024[1]

Sedation Not observed Not reported - -
Hohenwarter

et al., 2024[1]

Experimental Workflows
The general workflow for the preclinical evaluation of KK-103 can be visualized as follows:
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Figure 2: General Preclinical Evaluation Workflow for KK-103
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General Preclinical Evaluation Workflow for KK-103

Conclusion
KK-103 is a promising preclinical candidate that effectively delivers the therapeutic benefits of

Leu-ENK through a prodrug approach. Its enhanced stability and favorable pharmacokinetic

profile translate to significant antinociceptive and antidepressant-like effects in animal models,

with a notable lack of common opioid-related side effects. Further research is warranted to fully

elucidate its clinical potential for the treatment of chronic pain and depression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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